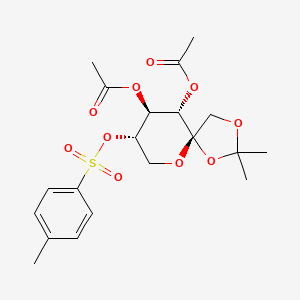

3,4-Di-O-acetyl-1,2-O-isopropylidene-5-O-p-toluenesulfonyl-a-L-sorbopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

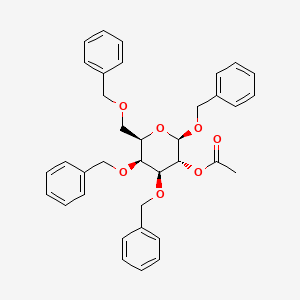

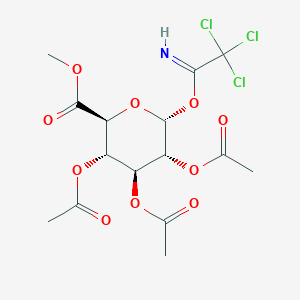

3,4-Di-O-acetyl-1,2-O-isopropylidene-5-O-p-toluenesulfonyl-a-L-sorbopyranose is a monosaccharide with the molecular formula C20H26O10S and a molecular weight of 458.48 . It acts as a key intermediate in the synthesis of several drugs targeting metabolic disorders, viral infections, and autoimmune diseases .

Molecular Structure Analysis

The InChI Key for this compound is MJMXIHAIFBPIKU-DMUMMCEESA-N . The IUPAC Name is [(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 458.48 g/mol .Wissenschaftliche Forschungsanwendungen

Key Intermediate in Drug Synthesis

This compound acts as a key intermediate in the synthesis of several drugs targeting metabolic disorders, viral infections, and autoimmune diseases . The specific drugs and the mechanisms by which this compound contributes to their synthesis can vary widely depending on the specific pathways involved.

Proteomics Research

It is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the synthesis of protein markers or in the development of new techniques for protein analysis.

Study of Substrates for Inositol Synthase

Phosphorylated derivatives of similar compounds have proven valuable in the study of substrates for inositol synthase . Inositol synthase is an enzyme that plays a crucial role in the inositol phosphate metabolism pathway, which is important for cell signaling.

Preparation of Anionic Surfactants

Again, phosphorylated derivatives of similar compounds have been used for the preparation of anionic surfactants . Anionic surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid.

Wirkmechanismus

Target of Action

The compound, also known as 3,4-Di-O-acetyl-1,2-O-isopropylidene-5-O-tosyl-alpha-L-sorbose, acts as a key intermediate in the synthesis of several drugs . These drugs primarily target metabolic disorders, viral infections, and autoimmune diseases .

Biochemical Pathways

Given its role in the synthesis of drugs for metabolic disorders, viral infections, and autoimmune diseases , it can be inferred that it may influence a variety of biochemical pathways related to these conditions.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific drug in which it is used as an intermediate. Given its use in drugs targeting metabolic disorders, viral infections, and autoimmune diseases , it can be inferred that the compound may contribute to a wide range of molecular and cellular effects.

Eigenschaften

IUPAC Name |

[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O10S/c1-12-6-8-15(9-7-12)31(23,24)29-16-10-25-20(11-26-19(4,5)30-20)18(28-14(3)22)17(16)27-13(2)21/h6-9,16-18H,10-11H2,1-5H3/t16-,17+,18-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMXIHAIFBPIKU-DMUMMCEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2COC3(COC(O3)(C)C)C(C2OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CO[C@]3(COC(O3)(C)C)[C@H]([C@@H]2OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Di-O-acetyl-1,2-O-isopropylidene-5-O-p-toluenesulfonyl-a-L-sorbopyranose | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)